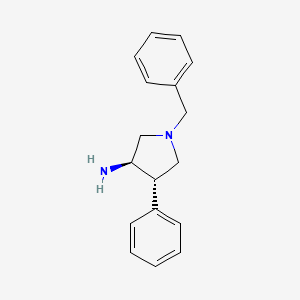
rel-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-amine: is a chiral compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with benzyl and phenyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the kinetic separation of racemic mixtures using chiral lithium amides . This process allows for the selective production of the desired enantiomer with high enantiomeric excess.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: rel-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: In chemistry, rel-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. Its chiral nature makes it a valuable tool for investigating the stereospecificity of biological processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of rel-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- rel-(3R,4S)-1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid
- rel-(3R,4S)-1-Benzyl-4-ethylpyrrolidine-3-carboxylate
Comparison: Compared to similar compounds, rel-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both benzyl and phenyl groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C17H20N2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C17H20N2/c18-17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13,18H2/t16-,17+/m1/s1 |
InChI Key |
WXBOUFZFJFRVCW-SJORKVTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(5-iodofuran-2-yl)methylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14918376.png)

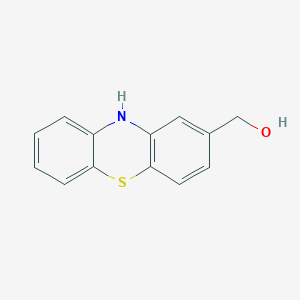

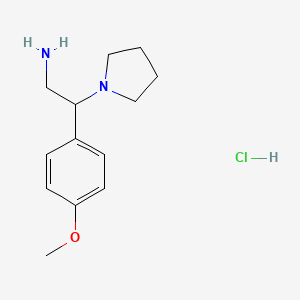

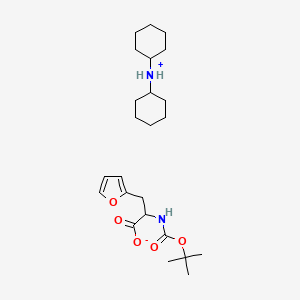
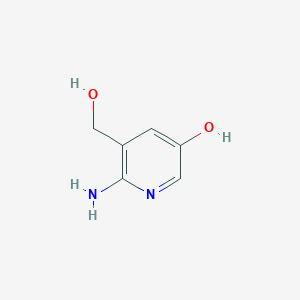
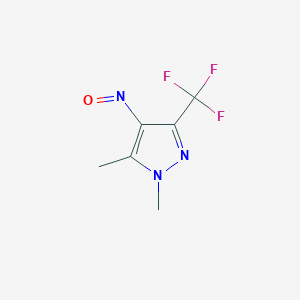

![N-(4-{[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B14918430.png)
![4-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione](/img/structure/B14918432.png)


